2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry and possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has been a subject of considerable research . The structure-activity relationship studies of quinazoline derivatives have revealed that substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazoline ring can improve their antimicrobial activities .Scientific Research Applications
Antimalarial and Antiviral Applications
Research on N-(phenylsulfonyl)acetamide derivatives, which share structural features with the specified compound, has shown promising antimalarial activity. These derivatives have been evaluated for their in vitro antimalarial activity and characterized by their ADMET properties. Theoretical calculations and molecular docking studies of these compounds revealed their potential as COVID-19 drugs, with specific derivatives demonstrating high selectivity and low cytotoxicity, making them excellent candidates for further antimalarial and antiviral research (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Activities
Another area of application is in the development of novel bactericides and fungicides. For instance, 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have been designed and synthesized. These compounds exhibited good to excellent antibacterial activities against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae, responsible for rice diseases. Additionally, antifungal experiments indicated that these compounds possess weak inhibition capabilities against several phytopathogenic fungi, highlighting their potential in agricultural applications (Yang & Bao, 2017).
Anticancer Research
The exploration of quinazoline derivatives in cancer research has shown promising results, with certain compounds demonstrating significant anticancer activities. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, featuring thiazole and thiadiazole fragments, have been synthesized and evaluated for their cytotoxicity and anticancer activity. Some of these compounds showed considerable cytotoxicity and were highly active against cancer cell lines, including colon cancer, melanoma, and ovarian cancer cell lines, suggesting their potential as anticancer agents (Kovalenko et al., 2012).
Future Directions
Properties
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c18-17(19,20)10-5-7-11(8-6-10)21-14(24)9-26-15-12-3-1-2-4-13(12)22-16(25)23-15/h5-8H,1-4,9H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISPFFXPOICRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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